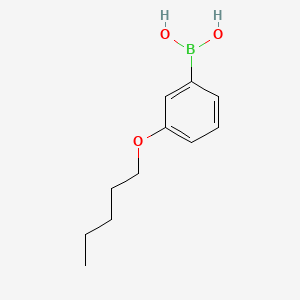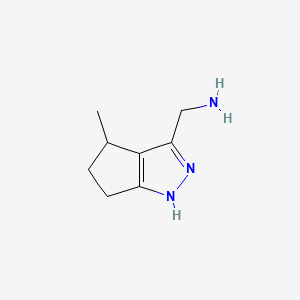
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. It is known for its unique structure, which includes a cyclopentane ring fused with a pyrazole ring, and a methanamine group attached to the pyrazole ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions, including temperature, pressure, and the use of cleanroom environments.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for drug development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopentapyrazole derivatives, such as:
- 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole-3-carboxylic acid
- 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole-3-carboxylic acid methyl ester .
Uniqueness
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-2-3-6-8(5)7(4-9)11-10-6/h5H,2-4,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVKVDUCUQWSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C1C(=NN2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
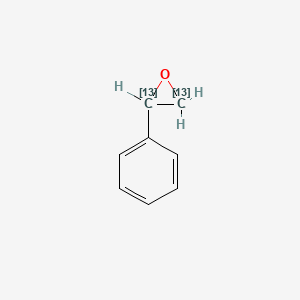
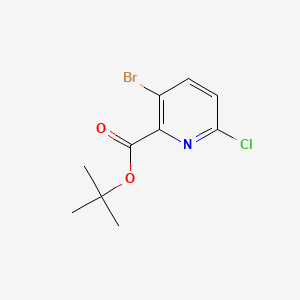
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)


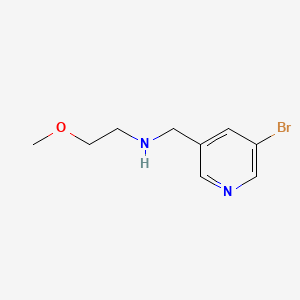
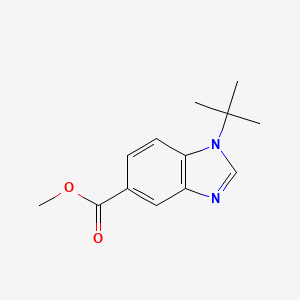
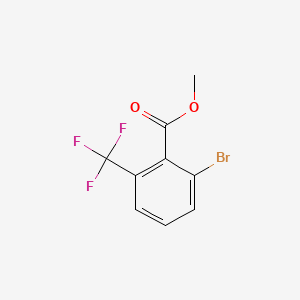
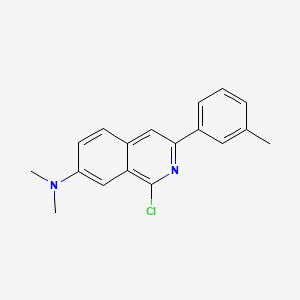
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)
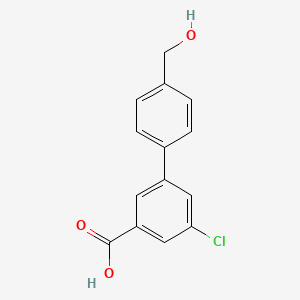

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)
